molecular formula C19H19NO3 B5886144 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide

4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide

Cat. No. B5886144
M. Wt: 309.4 g/mol
InChI Key: OIGMYPWBXAJQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide, also known as CAY10576, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has been shown to have potential therapeutic benefits in various types of cancer, including breast, prostate, and lung cancer.

Mechanism of Action

The mechanism of action of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide involves the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, this compound inhibits the activity of the Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. In addition to these effects, this compound has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide in lab experiments is its specificity for the Akt/mTOR pathway. This allows researchers to study the effects of inhibiting this pathway on cancer cell growth and survival. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the Akt/mTOR pathway. Another area of research is the investigation of the potential of this compound in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings.

Synthesis Methods

The synthesis of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide involves a multistep process that includes the reaction of 4-methoxybenzoyl chloride with 3-hydroxy-3-methyl-1-butyn-1-ol to form the intermediate 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid. This intermediate is then coupled with 4-methoxyaniline using standard peptide coupling reagents to give the final product, this compound.

Scientific Research Applications

4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

4-(3-hydroxy-3-methylbut-1-ynyl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-19(2,22)13-12-14-4-6-15(7-5-14)18(21)20-16-8-10-17(23-3)11-9-16/h4-11,22H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGMYPWBXAJQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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